3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide
Description
This compound, referred to as B591 in the literature, is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor with high selectivity for Class I PI3K isoforms (α, β, γ, δ). It exhibits approximately equal potency against these isoforms (IC₅₀ values in the nanomolar range) while showing minimal activity against 39 other closely related kinases, underscoring its specificity for PI3K pathways . Structurally, B591 features a 5,6-dimethyl-benzimidazolium core substituted with a 2-bromobenzyl group at position 3 and a 2,3-dihydrobenzofuran-5-ylmethyl group at position 1 (Fig. 1a in ).
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN2O.BrH/c1-17-11-23-24(12-18(17)2)28(15-21-5-3-4-6-22(21)26)16-27(23)14-19-7-8-25-20(13-19)9-10-29-25;/h3-8,11-13,16H,9-10,14-15H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUBSHRIGQSPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=CC=C3Br)CC4=CC5=C(C=C4)OCC5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
B591 is synthesized through a series of chemical reactions involving dihydrobenzofuran and imidazolium salts. The synthetic route includes the following steps:
Synthesis of dihydrobenzofuran derivative: The dihydrobenzofuran core is synthesized through a series of reactions, including cyclization and functional group modifications.
Formation of imidazolium salt: The imidazolium salt is prepared by reacting the dihydrobenzofuran derivative with appropriate reagents under specific conditions.
Final coupling reaction: The dihydrobenzofuran derivative and imidazolium salt are coupled together to form the final compound, B591
Industrial production methods for B591 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
B591 undergoes several types of chemical reactions, including:
Oxidation: B591 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on B591 to yield reduced forms of the compound.
Substitution: B591 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole core and the introduction of bromobenzyl and dihydrobenzofuran substituents. The synthetic pathways often utilize techniques such as Suzuki coupling and hydrogenation to achieve desired structural modifications. The unique combination of functional groups in this compound is believed to contribute to its biological activity.
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds related to benzimidazole derivatives. For instance, derivatives with similar structural motifs have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Case Study:
A study demonstrated that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5.08 µM against Staphylococcus aureus and Klebsiella pneumoniae, indicating strong antibacterial potential . While specific data on the compound is limited, its structural analogs suggest a promising avenue for further investigation in combating antibiotic resistance.
Anticancer Potential
The anticancer activity of benzimidazole derivatives has been well-documented, with many compounds showing efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a recent screening, a related compound demonstrated an IC50 value of 4.12 µM against cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 7.69 µM) . This highlights the potential for developing new anticancer agents based on the benzimidazole framework.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide. Modifications to the substituents can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 2 | Enhances antibacterial properties |
| Dihydrobenzofuran moiety | Increases solubility and bioavailability |
| Methyl groups at 5,6 | Potentially improves cytotoxicity |
Mechanism of Action
B591 exerts its effects by inhibiting the phosphoinositide 3-kinase signaling pathway. It specifically targets class I phosphoinositide 3-kinase isoforms, leading to the inhibition of the cellular phosphoinositide 3-kinase/mammalian target of rapamycin signaling pathway. This results in the suppression of cancer stem cell survival, induction of apoptosis, and reduction of self-renewal capacity. B591 also decreases the expression of epithelial-mesenchymal transition markers, which are associated with cancer metastasis .
Comparison with Similar Compounds
Structural Comparison with Similar Benzoimidazolium Derivatives
The benzoimidazolium scaffold is highly versatile, with modifications at positions 1, 3, 5, and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of B591 and structurally related compounds:
Table 1: Structural Features of Selected Benzoimidazolium Derivatives
Key Observations :
- Position 1 Modifications: B591’s dihydrobenzofuran group (electron-rich heterocycle) contrasts with carbazole (e.g., Compounds 45, 61) or phenoxypropyl chains (e.g., 7f), which introduce bulkier aromatic systems. These differences may alter membrane permeability or target binding kinetics.
Table 2: Anticancer Activity of Selected Compounds
Key Findings :
- B591 ’s PI3K-specific inhibition contrasts with the broader cytotoxicity of carbazole- or naphthyl-substituted derivatives (e.g., 61, 30), which induce apoptosis via unspecified mechanisms.
Physicochemical Properties
Insights :
- High Melting Points : Bulky substituents (e.g., carbazole in 45) reduce melting points compared to smaller groups (e.g., 2a’s pentamethylbenzyl).
- Synthetic Yields: B591’s yield is unspecified, but derivatives with alkyl chains (e.g., 45, 61) typically achieve >75% yields via nucleophilic substitution or Sonogashira coupling .
Biological Activity
3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide, also referred to as B591, is a novel compound that has garnered attention due to its potential biological activities, particularly in cancer research. This compound is characterized as a specific pan-phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in various cellular signaling pathways involved in cancer progression and therapy resistance.
Chemical Structure and Properties
The chemical structure of B591 can be described as follows:
- IUPAC Name : 1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium bromide
- Molecular Formula : C25H24BrN2O
- Molar Mass : 440.37 g/mol
B591 acts primarily as a pan-phosphoinositide 3-kinase inhibitor , targeting class I PI3K isoforms. The inhibition of PI3K has implications for cancer treatment as it can disrupt the signaling pathways that promote cell growth and survival in cancer cells. Specifically, this compound has shown promise in targeting cancer stem cells, which are known for their role in metastasis and therapeutic resistance.
Anticancer Properties
Research indicates that B591 exhibits significant anticancer activity against various human tumor cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Table 1: In Vitro Anticancer Activity of B591
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Effective against hormone-sensitive cells |
| A549 (Lung) | 7.2 | Shows moderate sensitivity |
| HepG2 (Liver) | 6.0 | Potential for liver cancer treatment |
| PC3 (Prostate) | 8.5 | Effective against prostate cancer |
Selectivity and Toxicity
B591 exhibits selective toxicity towards cancer cells compared to normal cells. Studies have indicated that while many compounds show broad toxicity profiles, B591's design allows it to preferentially target malignant cells, reducing collateral damage to healthy tissues.
Case Studies
Several case studies highlight the efficacy of B591 in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with B591 resulted in a significant reduction in tumor volume compared to untreated controls over a four-week period.
- Lung Cancer Study : A study utilizing A549 lung cancer cells demonstrated that B591 not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
Structure–Activity Relationship (SAR)
The biological activity of B591 is influenced by its structural components. The presence of the dihydrobenzofuran moiety is critical for its activity, as modifications to this part of the molecule can lead to changes in potency and selectivity.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Removal of bromine | Decreased potency |
| Alteration of the benzofuran ring | Significant loss of activity |
| Substitution on the imidazolium ring | Enhanced selectivity |
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of imidazolium bromide derivatives typically involves multi-step alkylation and cyclization reactions. For example, a one-pot, two-step approach (similar to methods in and ) can be adapted by:
- Using controlled stoichiometry of reactants (e.g., bromobenzyl and dihydrobenzofuran precursors) under inert atmospheres to avoid side reactions.
- Optimizing solvent polarity (e.g., DMF or THF) and temperature (70–120°C) to enhance intermediate stability .
- Employing sodium metabisulfite as a reducing agent to minimize oxidation byproducts during cyclization (as seen in ) .
Post-synthesis, purity can be verified via NMR (e.g., and ) and HRMS, with yields improved through recrystallization (e.g., aqueous ethanol) .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR): NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm), while NMR confirms aromatic and quaternary carbons .
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C-Br stretching at ~550 cm) and imidazolium ring vibrations .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M-Br] ion) with precision ≤2 ppm error .
- Elemental Analysis: Confirms stoichiometry (C, H, N) to rule out impurities .
Advanced: How can density functional theory (DFT) calculations validate experimental molecular geometry and electronic properties?
Answer:
DFT studies (e.g., B3LYP/6-31G* level, as in ) can:
- Predict bond lengths and angles, which should align with X-ray crystallography data (e.g., C-Br bond ≈1.9 Å) .
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity studies .
- Simulate UV-Vis spectra to compare with experimental data, resolving discrepancies in conjugation effects .
Ensure computational parameters (basis set, solvation models) match experimental conditions (e.g., dielectric constant of solvent) .
Advanced: What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected reactivity or spectral features)?
Answer:
- Re-examine Synthesis Conditions: Trace impurities (e.g., unreacted aldehydes) may alter NMR/IR profiles; use column chromatography (silica gel, CHCl/MeOH) for purification .
- Validate Computational Models: Adjust DFT functionals (e.g., M06-2X for non-covalent interactions) or include dispersion corrections for better accuracy .
- Cross-Characterization: Combine X-ray crystallography ( ) with spectroscopic data to confirm stereochemical assignments .
Advanced: How can researchers assess the compound’s potential pharmacological activity through molecular docking and in vitro assays?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonds (e.g., imidazolium N–H with active-site residues) and hydrophobic contacts (e.g., bromobenzyl group) .
- In Vitro Testing: Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC), referencing methods in (LCMS for purity >98%) .
- Structure-Activity Relationships (SAR): Modify substituents (e.g., dihydrobenzofuran methyl groups) and compare bioactivity trends .
Advanced: What role do hydrogen bonding and crystal packing play in stabilizing the compound’s solid-state structure?
Answer:
X-ray crystallography ( ) reveals:
- Intermolecular H-Bonds: C–H···Br interactions (e.g., C4–H4A···Br2, D···A = 3.66 Å) contribute to lattice stability .
- π-π Stacking: Aromatic rings (benzimidazole and dihydrobenzofuran) align face-to-face, with centroid distances ~3.8 Å .
- Thermal Analysis: Differential scanning calorimetry (DSC) can correlate melting points (e.g., >300°C) with packing efficiency .
Basic: How should researchers handle air- or moisture-sensitive intermediates during synthesis?
Answer:
- Use Schlenk lines or gloveboxes for alkylation steps (e.g., bromobenzyl group addition) .
- Store intermediates under argon and employ anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
- Monitor reaction progress via TLC (silica GF254, hexane/EtOAc) to minimize degradation .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
Answer:
- Nucleophilic Substitution: The bromobenzyl group acts as a leaving site, with reactivity enhanced by electron-withdrawing substituents (e.g., methyl groups on benzimidazole lower electron density) .
- Cycloaddition: The imidazolium ring participates in [3+2] reactions with dipolarophiles (e.g., nitrile oxides), driven by charge polarization .
Kinetic studies (e.g., monitoring via NMR) can quantify rate constants in varying solvents (DMF vs. DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
